Maleimide
CAS No.: 541-59-3
Cat. No.: VC21107285
Molecular Formula: C4H3NO2
Molecular Weight: 97.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 541-59-3 |
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Molecular Formula | C4H3NO2 |
Molecular Weight | 97.07 g/mol |
IUPAC Name | pyrrole-2,5-dione |
Standard InChI | InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7) |
Standard InChI Key | PEEHTFAAVSWFBL-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC1=O |
Canonical SMILES | C1=CC(=O)NC1=O |
Melting Point | 94.0 °C |
Introduction
Chemical Structure and Properties
Maleimide features a five-membered ring structure containing a nitrogen atom and two carbonyl groups, with a carbon-carbon double bond that confers significant reactivity to the molecule . This unsaturated cyclic dicarboximide structure, specifically a 1H-pyrrole-2,5-dione, is responsible for the compound's distinctive chemical behavior .
The physical and chemical properties of maleimide are summarized in the following table:
Property | Value | Source |
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Molecular Formula | C4H3NO2 | |
CAS Number | 541-59-3 | |
European Community (EC) Number | 208-787-4 | |
ChEBI ID | CHEBI:16072 | |
ChEMBL ID | CHEMBL387762 | |
DSSTox Substance ID | DTXSID3049417 |
Maleimide exhibits characteristic spectral properties that aid in its identification and characterization. Mass spectrometry data shows significant fragments at m/z values of 154 (100%), 155 (12.41%), 110 (10.81%), 100 (9.11%), and 127 (8.41%) . These spectral characteristics are valuable for analytical purposes and structural confirmation of maleimide and its derivatives.
The compound's reactivity is largely governed by the carbon-carbon double bond, which readily participates in addition reactions, particularly with nucleophiles such as thiols . This property is exploited extensively in bioconjugation and polymer chemistry applications.
Synthesis Methods
The traditional approach to synthesizing maleimide and its derivatives involves a two-step process starting from maleic anhydride . The synthesis pathway typically follows:
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Treatment of maleic anhydride with an appropriate amine to form the intermediate maleamic acid
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Subsequent dehydration of the intermediate to yield the desired maleimide derivative
For the synthesis of maleimide derivatives, an efficient method has been reported using toluene as a solvent in the presence of p-toluenesulfonic acid (PTSA) . This approach offers several advantages:
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Broad substrate scope allowing application in both simple and complex settings
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Access to valuable derivatives without requiring column chromatography purification
For specific types of maleimides such as bismaleimides, specialized synthesis routes have been developed to create compounds with two maleimide groups connected via the nitrogen atoms by a linker . These bismaleimides serve important functions as crosslinking reagents in thermoset polymer chemistry.
The synthesis of maleimide heterobifunctional reagents—compounds containing a maleimide group linked with another reactive group such as an activated N-hydroxysuccinimide ester—employs tailored synthetic approaches designed to maintain the reactivity of both functional groups .
Reactivity and Chemical Behavior
A special feature of maleimides is their pronounced susceptibility to additions across the carbon-carbon double bond . This reactivity manifests primarily through two main reaction types:
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Michael additions, particularly with thiol groups (sulfhydryl, -SH)
The maleimide group specifically and efficiently reacts with reduced thiols at pH 6.5 to 7.5 to form stable thioether bonds . This reaction occurs via a Michael addition mechanism and is the basis for many bioconjugation applications. The reaction proceeds rapidly under mild conditions, offering quantitative conversion and high specificity .
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Transcyclization reactions to stabilize the thiosuccinimide formed after the initial Michael addition
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Hydrolysis of the thiosuccinimide ring, which prevents elimination of the maleimide-thiol bond
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Strategic placement of the thiosuccinimide in a positively charged environment or adjacent to electron-withdrawing groups to promote self-hydrolysis
It's worth noting that N-alkyl-substituted maleimide derivatives hydrolyze at a rate that's too slow to yield consistently stable adducts, unlike their N-aryl-substituted counterparts . This distinction is important when designing maleimide-based conjugates for biological applications.
Applications in Biotechnology and Pharmaceutical Industry
Bioconjugation
Maleimide-mediated methodologies are among the most widely used approaches in bioconjugation—the process of attaching molecules to proteins, peptides, or other biological entities . The popularity of maleimides in this field stems from their fast reaction kinetics and high selectivity toward cysteine residues in proteins .
A diverse array of maleimide heterobifunctional reagents has been developed for applications such as:
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Preparation of targeted therapeutics
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Creation of assemblies for studying proteins in their biological context
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Development of protein-based microarrays
Drug Targeting and Delivery
Maleimides play a crucial role in drug targeting and delivery systems, particularly in the development of antibody-drug conjugates (ADCs) . These therapeutic agents consist of three main components:
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A monoclonal antibody that targets specific cells
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A cytotoxic drug intended to kill the targeted cells
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A linker molecule, often containing a maleimide group, which conjugates the drug to the antibody through thiols or dienes
Examples of FDA-approved maleimide-based ADCs include:
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Brentuximab vedotin for the treatment of Hodgkin lymphoma, where the cytotoxic agent monomethyl auristation E is conjugated via a maleimide moiety to a cysteine of the CD30-specific antibody
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Trastuzumab emtansine for metastatic breast cancer, which uses a maleimide to attach the antibody to the thiol group of the cytotoxic drug
Protein Modification
Maleimides linked to polyethylene glycol chains (PEG) are frequently used as flexible linking molecules to attach proteins to surfaces . This approach leverages the double bond in maleimide, which readily undergoes a reaction with the thiol group found on cysteine to form a stable carbon-sulfur bond .
A notable example of this application is human hemoglobin chemically modified with maleimide-polyethylene glycol, which has been developed as a blood substitute called MP4 . This illustrates how maleimide chemistry can be employed to create novel biomaterials with therapeutic potential.
The attachment of maleimide-modified polymers to proteins offers several advantages:
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Site-selective modifications through cysteine residues
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Rapid and complete bioconjugation
Additionally, maleimide-functionalized polymers and liposomes exhibit enhanced mucoadhesion—the ability to adhere to mucosal surfaces—due to reactions with thiol-containing mucins . This property holds promise for the design of transmucosal drug delivery systems, expanding the potential applications of maleimide chemistry in pharmaceutical formulations.
Technological Applications
Polymer Chemistry
Maleimides, particularly bismaleimides, are extensively used in polymer chemistry for various applications . Some key uses include:
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Synthesis of self-healing polymers
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Development of self-assembled functional telechelics
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Creation of modular block copolymers
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Production of reactive and functional polymers through click chemistry approaches
Copolymers of maleimides and styrene have been commercialized, analogous to styrene maleic anhydride polymers . These materials offer unique properties that make them suitable for specialized applications in various industries.
The reactivity of maleimides with hydroxy, amine, or thiol groups found in polymer matrices enables the formation of stable carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, respectively . This capability facilitates the reinforcement and modification of polymeric materials, leading to enhanced performance characteristics.
Material Science
Mono- and bismaleimide-based polymers are valued in material science for their ability to withstand high temperatures up to 250°C (480°F) . This thermal stability makes them suitable for demanding applications in extreme environments.
Maleimides linked to rubber chains function as flexible linking molecules to reinforce rubber in tire manufacturing . The double bond of the maleimide readily reacts with functional groups in the rubber matrix, forming stable covalent bonds that enhance the mechanical properties of the material.
The unique properties of maleimide-based materials have led to their incorporation in various high-performance products across multiple industries, from consumer goods to specialized industrial applications.
Aerospace Applications
The aerospace industry has embraced maleimide-based materials for their exceptional performance characteristics, particularly in high-temperature applications for composite structures . Notable examples include:
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Lockheed Martin's F-22, which extensively uses thermoset composites with bismaleimide comprising up to 17.5% of the structure by weight
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Lockheed Martin's F-35B (a STOVL version of the U.S. fighter), reportedly composed of bismaleimide materials in addition to advanced carbon fiber thermoset polymer matrix composites
These applications highlight the critical role of maleimide chemistry in developing cutting-edge materials for aerospace technology, where performance requirements are exceptionally demanding in terms of strength, weight, and temperature resistance.
Natural Maleimides
While maleimides are commonly synthesized for various applications, several natural maleimides have been identified from microbial sources . These include:
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Showdomycin, a cytotoxic maleimide produced by Streptomyces showdoensis
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Pencolide, isolated from Penicillium multicolor
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Farinomalein, first isolated in 2009 from the entomopathogenic fungus Isaria farinosa (Paecilomyces farinosus) – source H599 from Japan
Challenges and Future Perspectives
Despite the widespread utility of maleimides across multiple fields, several challenges remain that influence their applications:
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Stability issues with maleimide-thiol adducts in biological environments due to retro-Michael reactions with endogenous thiols like glutathione
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The need for precise control over the reactivity of maleimide derivatives in complex biological systems
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Limited aqueous solubility of certain maleimide derivatives, restricting their use in biological applications
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Variability in hydrolysis rates between N-alkyl and N-aryl substituted derivatives, affecting their stability profiles
Research efforts to address these challenges are ongoing, with promising approaches including:
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Development of stabilization methods for maleimide-thiol conjugates through transcyclization reactions
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Design of maleimide derivatives with improved aqueous solubility for biological applications
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Creation of self-hydrolyzing thiosuccinimide derivatives to prevent elimination of the maleimide-thiol bond
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Exploration of alternative linker chemistries that maintain the specificity of maleimides while addressing stability concerns
The continued advancement of maleimide chemistry promises to expand its applications in drug delivery, bioconjugation, and material science. Future research directions may include the development of stimuli-responsive maleimide derivatives for controlled release applications, exploration of additional natural maleimides for bioactive properties, and the creation of novel maleimide-based materials with enhanced performance characteristics.
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